molecular formula C18H18N4O2S B2454857 2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide CAS No. 2415584-55-1

2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide

Cat. No.: B2454857
CAS No.: 2415584-55-1
M. Wt: 354.43
InChI Key: HQLOWEDUTVAOGS-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, thienopyrimidinyl, and azetidinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, one method involves starting with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate . The process includes:

    Condensation Reaction: Combining the starting materials to form an intermediate.

    Chlorination: Introducing chlorine atoms to the intermediate to facilitate further reactions.

    Nucleophilic Substitution: Replacing chlorine atoms with desired functional groups to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process would involve stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts and solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to generate singlet oxygen also makes it effective in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide apart is its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. Its ability to act as a photosensitizer and its antiproliferative properties make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-24-14-4-2-3-12(7-14)8-16(23)21-13-9-22(10-13)18-17-15(5-6-25-17)19-11-20-18/h2-7,11,13H,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLOWEDUTVAOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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